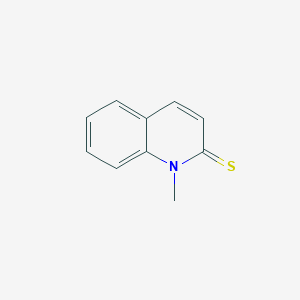

1-甲基喹啉-2(1H)-硫酮

描述

1-Methylquinolin-2(1H)-one is a part of several hundred quinoline alkaloids isolated, in particular, from plants of the Rutaceae family and exhibiting versatile biological activity . It is a versatile heterocyclic molecule that has been put together with numerous pharmaceutical substances .

Synthesis Analysis

The synthesis of 1-methylquinolin-2(1H)-one and its derivatives has attracted great interest expanding the spectrum of compounds with useful biological properties . The modern approach to the synthesis of derivatives of aromatic and heteroaromatic compounds assumes their direct C–H functionalization .Molecular Structure Analysis

Quinoline is a nitrogen-based heterocyclic aromatic compound with systematic IUPAC name as benzo[b]pyridine or 1-aza-naphthalene with the C9H7N chemical formula . It exhibits chemical reactivity similar to the benzene and pyridine ring system as it undergoes nucleophilic and electrophilic substitution reactions .Chemical Reactions Analysis

Among nitroquinolones, 1-methyl-3,6,8-trinitro-2-quinolone (TNQ) exhibits unusual reactivity favoring region-selective cine-substitutions that afford 4-substituted 1-methyl-6,8-dinitro-2-quinolones upon treatment with nucleophilic reagents .Physical And Chemical Properties Analysis

The spectral data of N’-(1-(4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinolin-3-yl)-ethylidene)-acetohydrazide (VII-B2) exhibits IR band at 3147.83 cm −1 due to presence of N–H stretch of secondary amine .科学研究应用

1. 结构和光谱分析

1-甲基喹啉-2(1H)-硫酮一直是光谱和量子化学研究的课题。研究已经使用光谱方法、X 射线晶体学和量子化学技术检查了 2-芳基喹啉-4(1H)-硫酮衍生物(包括 1-甲基喹啉-2(1H)-硫酮)在不同状态下的结构。这些研究提供了对这些化合物在不同状态下的分子结构和性质的见解 (Mphahlele、El‐Nahas 和 El-Gogary,2004)。

2. 合成和表征

在合成和表征 1-甲基喹啉-2(1H)-硫酮衍生物方面已经开展了大量工作。例如,对含有氢喹啉基团的 1H-1,2-二硫醇-1-硫酮和硫酰胺的衍生物的合成和表征(包括 1-甲基喹啉-2(1H)-硫酮衍生物)已经得到了广泛的研究 (Manahelohe、Shikhaliev 和 Potapov,2015)。

3. 参与治疗专利

1-甲基喹啉-2(1H)-硫酮衍生物已涉及治疗专利。例如,四氢异喹啉(1-甲基喹啉-2(1H)-硫酮所属的一类化合物)已被研究其在各种治疗活动中的潜力,包括癌症和中枢神经系统疾病 (Singh 和 Shah,2017)。

4. 抗癌活性评估

1-甲基喹啉-2(1H)-硫酮衍生物的潜在抗癌活性正在进行研究。已经对 7-氨基-4-甲基喹啉-2(1H)-酮(一种相关化合物)的新型衍生物进行了研究,以评估它们作为抗癌剂的潜力 (Kubica 等,2018)。

作用机制

Target of Action

1-Methylquinoline-2(1H)-thione belongs to the quinoline family, a group of compounds known for their diverse biological activities . Quinoline motifs are essential in several pharmacologically active heterocyclic compounds due to their various applications in medicinal and industrial chemistry . .

Mode of Action

Quinoline derivatives are known to undergo nucleophilic and electrophilic substitution reactions . The unusual properties of these compounds, such as the addition of nucleophiles at position 4, tendency to cine substitution and cycloaddition reactions, were explained by the spatial interaction between the N1 -CH3 and 8-NO2 groups which leads to a strong distortion of the pyridone fragment of the molecule .

Biochemical Pathways

Quinoline derivatives are known to have broad-spectrum bio-responses, including anticancer , antioxidant , anti-COVID-19 , anti-inflammatory , anti-mycobacterial , antimicrobial , anticonvulsant , cardiovascular , antituberculosis , anti-plasmodial , and antibacterial activities.

Result of Action

Quinoline derivatives are known to have a broad spectrum of bio-responses, including anticancer , antioxidant , anti-COVID-19 , anti-inflammatory , anti-mycobacterial , antimicrobial , anticonvulsant , cardiovascular , antituberculosis , anti-plasmodial , and antibacterial activities.

安全和危害

未来方向

生化分析

Biochemical Properties

It is known that quinoline derivatives, which include 1-Methylquinoline-2(1H)-thione, have a broad spectrum of biological activities .

Cellular Effects

Quinoline derivatives have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . The specific effects of 1-Methylquinoline-2(1H)-thione on these processes are not yet fully known.

Molecular Mechanism

It is known that quinoline derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

属性

IUPAC Name |

1-methylquinoline-2-thione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NS/c1-11-9-5-3-2-4-8(9)6-7-10(11)12/h2-7H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBRBGUUOYSTUHP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=S)C=CC2=CC=CC=C21 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80902634 | |

| Record name | NoName_3173 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80902634 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

4800-27-5 | |

| Record name | 1-METHYL-2(1H)-QUINOLINETHIONE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2-chloro-4-methylphenyl)-2-(6-ethyl-4-oxo-2-phenyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2846229.png)

![2-({2-[2-(benzylcarbamoyl)ethyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)-N-(2-methoxyphenyl)butanamide](/img/structure/B2846233.png)

![3-methoxy-N-[2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl]benzamide](/img/structure/B2846236.png)

![ethyl 2-(2-(5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamido)thiazol-4-yl)acetate](/img/structure/B2846239.png)

![(3E)-3-[(4-Hydroxyphenyl)imino]-1H-indol-2(3H)-one](/img/structure/B2846242.png)